Lupinine

Description

Structure

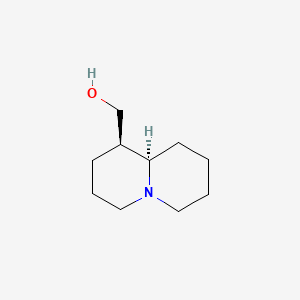

2D Structure

3D Structure

Properties

IUPAC Name |

[(1R,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO/c12-8-9-4-3-7-11-6-2-1-5-10(9)11/h9-10,12H,1-8H2/t9-,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDVAWXXJVMJBAR-VHSXEESVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2CCCC(C2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN2CCC[C@H]([C@H]2C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197565 | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

486-70-4, 10248-30-3 | |

| Record name | Lupinine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=486-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lupinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000486704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lupinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21723 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Lupinine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lupinine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.944 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1R)-1-(Hydroxymethyl)octahydro-2H-quinolizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUPININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33BAJ73U1F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LUPININE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F74RAC8A5Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Biosynthesis of Lupinine: From L-Lysine to a Quinolizidine Scaffold

Executive Summary

The quinolizidine alkaloids (QAs) represent a significant class of nitrogen-containing secondary metabolites, predominantly found in the Fabaceae family, particularly within the genus Lupinus. These compounds are central to the plant's chemical defense against herbivores and pathogens.[1][2] Lupinine, a bicyclic quinolizidine alkaloid, is a key member of this family, biosynthetically derived from the amino acid L-lysine.[3] Understanding its formation is critical for agricultural applications, such as breeding nutritionally valuable "sweet" lupin varieties with low toxicity, and for potential pharmacological development.[1][4] This technical guide provides an in-depth exploration of the this compound biosynthetic pathway, detailing the enzymatic steps, key intermediates, and the experimental methodologies that have been instrumental in its elucidation. We will examine the causality behind experimental choices, present validated protocols for pathway investigation, and discuss the future of metabolic engineering in this field.

Introduction: The Architectural Basis of Quinolizidine Alkaloids

Quinolizidine alkaloids are characterized by their core quinolizidine ring structure, which is assembled from precursor units derived exclusively from L-lysine.[5][6] The structural diversity within the QA family, which includes over 170 known compounds, arises from variations in this foundational scaffold, leading to bicyclic alkaloids like this compound and more complex tetracyclic structures such as sparteine and lupanine.[4][5]

This compound [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol is notable for its biological activities, including inhibitory effects on acetylcholine receptors.[3] Its presence, along with other QAs, imparts a characteristic bitter taste to lupin seeds, rendering them unsuitable for direct consumption without processing.[3] The journey from a primary metabolite, L-lysine, to this specialized defensive compound is a testament to the elegance and efficiency of plant metabolic networks. This guide dissects that journey.

The Core Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound is a multi-step process that begins in the chloroplasts of the plant's aerial tissues, where its precursor, L-lysine, is also synthesized.[7][8] The pathway can be logically divided into three major phases: the initial commitment of lysine, the formation of a key heterocyclic intermediate, and the final construction of the bicyclic quinolizidine core.

Part 1: The Committed Step – Decarboxylation of L-Lysine

The first irreversible step and the primary entry point into QA biosynthesis is the decarboxylation of L-lysine to yield the diamine cadaverine.[9][10]

-

Reaction: L-Lysine → Cadaverine + CO₂

-

Enzyme: Lysine Decarboxylase (LDC) (EC 4.1.1.18). This pyridoxal phosphate (PLP)-dependent enzyme is the gatekeeper of the pathway.[5][11] Its activity is a critical control point; studies on "sweet" and "bitter" lupin varieties show a correlation between LDC expression and overall alkaloid content.[1] The gene encoding LDC has been identified and cloned from several QA-producing species, including Lupinus angustifolius.[10][11]

-

Subcellular Localization: The localization of LDC within the chloroplast stroma is a key organizational feature.[7][11] This co-localization with the final steps of lysine biosynthesis ensures a ready supply of substrate, channeling it efficiently into the alkaloid pathway.[7][8]

Part 2: Oxidative Deamination and Cyclization

Cadaverine, the product of LDC activity, undergoes oxidative deamination and subsequent spontaneous cyclization to form the foundational heterocyclic ring.

-

Reaction: Cadaverine → 5-Aminopentanal → Δ¹-Piperideine

-

Enzymology: The conversion of cadaverine to 5-aminopentanal is catalyzed by a copper amine oxidase (CAO) .[7][12] The resulting aldehyde exists in equilibrium with its cyclic Schiff base form, Δ¹-piperideine, a reaction that occurs spontaneously without enzymatic catalysis.[5][12] This intermediate is a crucial branch point, serving as the precursor for both bicyclic (this compound) and tetracyclic QAs.[12]

Part 3: The Quinolizidine Core Formation

The final steps, leading from Δ¹-piperideine to the bicyclic this compound structure, are the most mechanistically complex and the least enzymatically defined part of the pathway. The core of our understanding here comes not from isolated enzymes, but from elegant isotopic labeling experiments.

-

Mechanism: this compound is formed from two C5 units derived from cadaverine.[13][14] However, the precise mechanism of their coupling is intricate. Crucially, feeding experiments using cadaverine doubly labeled with ¹³C and ¹⁵N have demonstrated that the pathway proceeds in a manner that avoids a C₂ᵥ symmetrical intermediate.[13][15][16] This finding ruled out simpler, head-to-head dimerization hypotheses and pointed towards a more sequential and stereochemically controlled assembly.[13] While the specific enzymes catalyzing these condensation and reduction steps remain to be discovered, the overall transformation involves the formation of a quinolizidine aldehyde intermediate which is subsequently reduced to form the primary alcohol of this compound.[3][5]

Visualization of the this compound Biosynthetic Pathway

The following diagram illustrates the sequential conversion of L-lysine into this compound, highlighting the known intermediates and enzymes.

References

- 1. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 2. Expression Profiles of Alkaloid-Related Genes across the Organs of Narrow-Leafed Lupin (Lupinus angustifolius L.) and in Response to Anthracnose Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Frontiers | A Bitter-Sweet Story: Unraveling the Genes Involved in Quinolizidine Alkaloid Synthesis in Lupinus albus [frontiersin.org]

- 5. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lysine decarboxylase catalyzes the first step of quinolizidine alkaloid biosynthesis and coevolved with alkaloid production in leguminosae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mahidol.elsevierpure.com [mahidol.elsevierpure.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

- 15. Quinolizidine alkaloid biosynthesis: incorporation of [1-amino-15N, 1-13C]cadaverine into this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Mechanism of Action of Lupinine on Acetylcholinesterase

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lupinine, a quinolizidine alkaloid found in the genus Lupinus, has been identified as a reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine. This guide provides a comprehensive technical overview of the mechanism of action of this compound on acetylcholinesterase, synthesizing current understanding from available literature. While quantitative kinetic data for this compound remains to be fully elucidated, this document explores its proposed inhibitory mechanism, the structural basis for its interaction with the AChE active site, and the experimental methodologies used to characterize such interactions. This guide is intended to serve as a foundational resource for researchers in neuropharmacology and drug discovery exploring the therapeutic potential of this compound and its derivatives.

Introduction: The Significance of this compound and Acetylcholinesterase

This compound is a naturally occurring quinolizidine alkaloid found in various species of the Lupinus plant family.[1] These alkaloids are known for a range of biological activities, and this compound hydrochloride, in particular, has been recognized as a mildly toxic acetylcholinesterase inhibitor.[1][2] Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, where it terminates nerve impulses by catalyzing the breakdown of acetylcholine.[2] The inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the cornerstone of symptomatic treatments for conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.

The Molecular Mechanism of this compound's Inhibition of Acetylcholinesterase

Reversible Inhibition

Interaction with the Acetylcholinesterase Active Site

The inhibitory action of this compound is attributed to its structural similarity to the endogenous AChE substrate, acetylcholine.[2] The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge and comprises several key regions, including a catalytic triad and an anionic site.[3]

At physiological pH, the amine group of the this compound molecule is protonated, conferring a positive charge.[2] This cationic head is analogous to the quaternary ammonium group of acetylcholine and is believed to engage in an ion-ion interaction with the anionic site of the acetylcholinesterase active site.[2] This interaction is crucial for the initial binding and orientation of the inhibitor within the active site gorge.

Previous investigations into similar reversible ammonium inhibitors suggest that the protonated amine of this compound likely penetrates the active site gorge and interacts with the Trp84 residue .[2] This interaction forms an enzyme-inhibitor complex that sterically hinders the access of acetylcholine to the catalytic center, thereby reducing the rate of its hydrolysis.[2]

Proposed Type of Inhibition: A Mixed-Type Mechanism

While the exact type of reversible inhibition for this compound has not been definitively established in the available literature, kinetic analyses of potent, structurally related this compound derivatives provide strong indications of a mixed-type inhibition mechanism.[4][5]

A mixed-type inhibitor can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This mode of inhibition affects both the Michaelis constant (Km) and the maximum reaction velocity (Vmax) of the enzymatic reaction. The Lineweaver-Burk plot for a mixed-type inhibitor shows lines for different inhibitor concentrations intersecting in the second or third quadrant.

Given that a highly active triazole derivative of this compound has been demonstrated to be a mixed-type AChE inhibitor, it is plausible that this compound itself follows a similar mechanism.[4][5] This would imply that this compound not only competes with acetylcholine for binding to the active site but also binds to a secondary, allosteric site on the enzyme, which may be the peripheral anionic site (PAS).

Structural Insights and Molecular Interactions

To visualize the interaction between this compound and acetylcholinesterase, a conceptual model can be constructed based on the known structure of the AChE active site and the chemical properties of this compound.

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Acetylcholinesterase Active Site and this compound Binding

The following diagram illustrates the key components of the AChE active site and the proposed binding of this compound.

Caption: Proposed interaction of this compound within the AChE active site gorge.

Quantitative Analysis of this compound's Inhibitory Activity

A critical aspect of characterizing an enzyme inhibitor is the determination of its potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).

Table 1: AChE Inhibitory Activity of Selected this compound Derivatives

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound Triazole Derivative 15 | 7.2 | [6] |

| This compound-based Ester 25 | 24.4 | [6] |

| Galantamine (Reference Drug) | 8.2 ± 1.3 |[6] |

Note: The data presented is for this compound derivatives, not this compound itself, and is intended to provide context for the potential potency of this class of compounds.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

The most common method for determining AChE inhibitory activity is the spectrophotometric method developed by Ellman. This assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which can be quantified by measuring its absorbance at 412 nm.

Materials and Reagents

-

Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

This compound hydrochloride (or other test inhibitors)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

96-well microplate

-

Microplate reader

Step-by-Step Procedure

-

Preparation of Reagents:

-

Prepare a stock solution of AChE in phosphate buffer.

-

Prepare a stock solution of ATCI in deionized water.

-

Prepare a stock solution of DTNB in phosphate buffer.

-

Prepare a series of dilutions of this compound hydrochloride in phosphate buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well in the specified order:

-

Phosphate buffer

-

This compound solution (or buffer for control)

-

DTNB solution

-

AChE solution

-

-

Mix the contents of the wells and pre-incubate at a controlled temperature (e.g., 25°C or 37°C) for a specified period (e.g., 15 minutes).

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the ATCI solution to each well.

-

Immediately start monitoring the change in absorbance at 412 nm over time using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of the enzymatic reaction for each concentration of this compound.

-

Determine the percentage of inhibition for each this compound concentration relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Experimental Workflow Diagram

Caption: Workflow for determining AChE inhibition using the Ellman's method.

Conclusion and Future Directions

This compound presents a compelling natural scaffold for the development of novel acetylcholinesterase inhibitors. Its mechanism as a reversible inhibitor, likely of a mixed-type, involves key interactions with the anionic site of the AChE active site gorge. While the precise quantitative potency (IC50, Ki) of this compound and its definitive mode of reversible inhibition require further experimental validation, the existing data on its derivatives highlight the therapeutic potential of this class of alkaloids.

Future research should focus on:

-

Definitive Kinetic Studies: Performing detailed enzyme kinetic experiments to unequivocally determine the type of reversible inhibition (competitive, non-competitive, uncompetitive, or mixed) and to calculate the inhibition constant (Ki) for this compound.

-

IC50 Determination: Conducting standardized AChE inhibition assays to establish a reliable IC50 value for this compound.

-

Molecular Modeling: Performing molecular docking and dynamics simulations specifically with this compound to elucidate its precise binding orientation and interactions with the amino acid residues of the AChE active site.

-

Structure-Activity Relationship (SAR) Studies: Expanding on the existing research on this compound derivatives to optimize the molecular structure for enhanced potency and selectivity.

By addressing these research gaps, a more complete understanding of the mechanism of action of this compound on acetylcholinesterase can be achieved, paving the way for its potential application in the treatment of cholinergic-related disorders.

References

- 1. This compound | AChE | AChR | TargetMol [targetmol.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Identification of AChE targeted therapeutic compounds for Alzheimer’s disease: an in-silico study with DFT integration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Acetylcholinesterase by Novel this compound Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibition of Acetylcholinesterase by Novel this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

lupinine's role in Lupinus species chemical defense

An In-depth Technical Guide to the Role of Lupinine in Lupinus Species' Chemical Defense

Abstract

Quinolizidine alkaloids (QAs) represent a diverse class of nitrogen-containing secondary metabolites that are hallmarks of the Lupinus genus. These compounds are central to the plant's survival, providing a robust chemical defense system against a wide array of biological threats. Among these, this compound, a bicyclic QA, plays a significant and multifaceted role. This technical guide provides a comprehensive analysis of this compound, from its biosynthesis and distribution to its specific functions in herbivore deterrence and antimicrobial defense. We will delve into the molecular mechanism of its action, primarily as an acetylcholinesterase inhibitor, and provide detailed, field-proven methodologies for its extraction, isolation, and quantification. This document is intended for researchers in chemical ecology, plant science, and drug development, offering insights into the causality behind experimental choices and the potential applications of this potent natural compound.

Introduction to Lupinus Chemical Defense

The genus Lupinus, commonly known as lupins, comprises over 170 species, many of which are valued as high-protein crops for human and animal consumption.[1][2] However, wild or "bitter" varieties are characterized by high concentrations of quinolizidine alkaloids (QAs), which can constitute up to 5% of the plant's dry weight.[3] These alkaloids are the plant's primary chemical arsenal, synthesized in the green tissues and translocated via the phloem to all organs, with the highest accumulation typically found in the seeds.[4][5][6] This strategic allocation protects the plant's most vital tissues from predation and pathogenic attack.[6][7]

The defensive role of QAs is evident in the increased susceptibility of "sweet" cultivars—those bred for low alkaloid content—to insect pests and diseases.[8][9] The alkaloid profile is species-specific, with characteristic compositions of bicyclic (e.g., this compound), tricyclic (e.g., angustifoline), and tetracyclic (e.g., lupanine, sparteine) structures.[2] this compound is a notable bicyclic QA, particularly prominent in species like Lupinus luteus.[1] Understanding its specific contribution to the overall defensive posture of the plant is crucial for both agricultural improvement and pharmacological exploration.

This compound: A Profile

This compound ([(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol) is a quinolizidine alkaloid with the chemical formula C₁₀H₁₉NO.[10] It is one of the structurally simpler QAs, which belies its significant biological activity.

Chemical Structure and Properties

-

Molar Mass: 169.268 g·mol⁻¹[10]

-

Melting Point: 68-69 °C[10]

-

Solubility: Soluble in water, alcohol, chloroform, and ether.[11]

-

Key Feature: The molecule contains a chiral carbon atom, with the (-)-lupinine enantiomer being the biologically active form.[10] Its nitrogen-containing heterocyclic structure is key to its primary mechanism of action.

Distribution in Lupinus Species

The QA profile varies significantly across different Lupinus species. While tetracyclic alkaloids like lupanine are often dominant in species such as L. angustifolius and L. albus, this compound is a characteristic and major alkaloid in L. luteus (yellow lupin).[1][12]

| Lupinus Species | Major Quinolizidine Alkaloids | Reference |

| L. albus (White Lupin) | Lupanine, 13α-hydroxylupanine, Albine | [1] |

| L. angustifolius (Narrow-leafed Lupin) | Lupanine, 13α-hydroxylupanine, Angustifoline | [1][13] |

| L. luteus (Yellow Lupin) | This compound , Sparteine | [1][12] |

This distinct distribution underscores the specialized evolutionary pathways within the genus and highlights L. luteus as a primary source for studying this compound's biological role and for its potential isolation.

Biosynthesis of this compound

The biosynthesis of all QAs, including this compound, originates from the amino acid L-lysine.[6][14] The pathway is a well-studied example of secondary metabolism, though some steps remain only partially elucidated.[8][14] The initial, committed steps are critical for the formation of the core quinolizidine structure.

Causality: The pathway begins with the decarboxylation of L-lysine, a fundamental step to produce the diamine cadaverine, which serves as the C₅N building block for the alkaloid skeleton. Subsequent oxidative deamination and cyclization generate the reactive intermediate Δ¹-piperideine, setting the stage for the condensation reactions that build the bicyclic quinolizidine core of this compound.[14][15]

Caption: The biosynthetic pathway of this compound from L-lysine.

This compound's Role in Chemical Defense

This compound functions as a broad-spectrum defense compound, exhibiting activity against both herbivores and microorganisms.[5][6]

Herbivore Deterrence

Insects: this compound is a potent insect antifeedant and growth inhibitor.[10] Its effectiveness has been demonstrated against various pests, including grasshoppers and culicine mosquito larvae, which are vectors for numerous diseases.[10][13] The bitter taste imparted by this compound and other QAs is the first line of defense, discouraging initial feeding attempts.[10] For insects that do ingest the compound, its neurotoxic effects disrupt normal physiological function, leading to reduced growth, paralysis, or death.[9][10]

Mammals: For grazing livestock and other mammals, this compound is both a feeding deterrent and a toxin.[10] Ingestion of lupin forage with high QA content can lead to a condition known as "lupinosis," characterized by acute liver damage (hepatotoxicity).[10] The neurotoxic effects are also pronounced, causing symptoms such as trembling, convulsions, and loss of motor control.[4][10] While this compound is toxic, it is considered to have a lower relative toxicity compared to some tetracyclic QAs like lupanine and sparteine.[10]

Antimicrobial and Allelopathic Activity

The defensive role of this compound extends to microbial pathogens. QA-rich extracts from Lupinus species have demonstrated significant antimicrobial activity against various bacteria and fungi.[1][5] For instance, extracts with high alkaloid content have shown inhibitory effects on pathogenic bacteria like Klebsiella pneumoniae and Pseudomonas aeruginosa.[1] This antimicrobial action protects the plant, particularly the seeds, from decay and infection in the soil. Furthermore, there is evidence that QAs can have allelopathic effects, inhibiting the germination and growth of competing plant species.[7]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary neurotoxic effect of this compound in both insects and mammals stems from its activity as a reversible inhibitor of acetylcholinesterase (AChE).[10][11][16]

Causality: Acetylcholinesterase is a critical enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) at the synaptic cleft. By inhibiting AChE, this compound causes an accumulation of ACh, leading to hyperstimulation of cholinergic receptors and subsequent disruption of neurotransmission.[10] This results in the observed symptoms of paralysis and convulsions.

The structural similarity between this compound and acetylcholine is the basis for this inhibition. At physiological pH, the nitrogen atom in the this compound structure is protonated, creating a positively charged "head" that mimics the quaternary ammonium group of acetylcholine.[10] This allows this compound to bind to the anionic site within the active gorge of the AChE enzyme, physically blocking access for the native substrate, acetylcholine.[10] Studies have shown that this compound has an IC₅₀ value of 190 μM for muscarinic acetylcholine receptors.[10]

Caption: Conceptual diagram of this compound's inhibitory action on acetylcholinesterase.

Methodologies for this compound Analysis

Accurate extraction and quantification of this compound are essential for quality control in food production, ecological studies, and drug discovery. The following protocols are synthesized from established methods.

Protocol: Extraction and Isolation of Quinolizidine Alkaloids

This protocol describes a robust method for extracting total QAs, including this compound, from dried plant material (e.g., seeds).

Principle: The basicity of the alkaloid's nitrogen atom is exploited. In an acidic medium, the alkaloid is protonated to form a salt, which is soluble in the aqueous phase. After removing non-polar compounds, the solution is basified, deprotonating the alkaloid and rendering it soluble in organic solvents for extraction.

Materials:

-

Dried, finely ground lupin seeds

-

0.5 N Hydrochloric acid (HCl)

-

5 N Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Extrelut® columns or separatory funnel

-

Sonicator, Centrifuge, Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 1.0 g of finely ground lupin seed powder into a centrifuge tube.[1]

-

Acid Extraction: Add 10 mL of 0.5 N HCl. Sonicate or stir vigorously for 30 minutes at room temperature.[1][17] This step protonates the alkaloids, making them water-soluble.

-

Centrifugation: Centrifuge the homogenate for 10 minutes at 4000 rpm to pellet the solid plant material.[1][17]

-

Supernatant Collection: Carefully decant the acidic supernatant into a clean flask. To ensure exhaustive extraction, repeat the acid extraction (steps 2-3) on the pellet and pool the supernatants.

-

Basification: Adjust the pH of the pooled supernatant to pH 10-12 using 5 N NaOH.[1][17] This deprotonates the alkaloids, converting them to their free base form, which is soluble in organic solvents.

-

Organic Extraction:

-

Solid Phase Extraction (SPE): Apply the basified solution to an Extrelut® column and elute the alkaloids with dichloromethane.[1]

-

Liquid-Liquid Extraction (LLE): Alternatively, transfer the solution to a separatory funnel and extract three times with 20 mL portions of dichloromethane.[17] Pool the organic layers.

-

-

Drying and Concentration: Dry the dichloromethane extract over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude alkaloid extract.

-

Purification (Optional): For isolation of pure this compound, the crude extract can be further purified using column chromatography on silica gel followed by preparative Thin Layer Chromatography (TLC).[17]

Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and quantification of volatile alkaloids like this compound.

Principle: The crude alkaloid extract is volatilized and separated based on its boiling point and interaction with the stationary phase of a capillary column. The mass spectrometer then fragments the eluted compounds, creating a unique mass spectrum ("fingerprint") for identification and quantification.

Instrumentation and Conditions:

| Parameter | Specification | Rationale |

| GC System | Agilent, Varian, or equivalent | Standard instrumentation for alkaloid analysis. |

| Column | VF-5ms (30m x 0.25mm, 0.25µm film) or similar 5% phenyl-methylpolysiloxane | A non-polar column providing good separation for a wide range of alkaloids.[1] |

| Carrier Gas | Helium at 1 mL/min | Inert gas for carrying the sample through the column.[1] |

| Injection | 1 µL, Split ratio 1/10, Injector Temp: 250 °C | Standard injection volume and split ratio to avoid column overloading. High temp ensures volatilization.[1] |

| Oven Program | 70°C (1 min), then 40°C/min to 150°C, then 6°C/min to 300°C (1 min hold) | A temperature gradient allows for the separation of compounds with different boiling points.[1] |

| MS Detector | EI mode at 70 eV, Source Temp: 220 °C, Mass Range: 50-450 m/z | Electron Impact (EI) is a standard ionization method. The mass range covers the expected fragments of this compound and other QAs.[1] |

Procedure:

-

Sample Preparation: Re-dissolve the dried crude alkaloid extract in a known volume of a suitable solvent (e.g., methanol or dichloromethane).

-

Calibration: Prepare a series of calibration standards of pure this compound (if available) of known concentrations.

-

Analysis: Inject the standards and samples into the GC-MS system using the parameters above.

-

Data Processing: Identify the this compound peak in the chromatogram based on its retention time and mass spectrum (compared to a standard or library data). Quantify by integrating the peak area and comparing it against the calibration curve.

Caption: Experimental workflow for the extraction and analysis of this compound.

Toxicological Profile

This compound's effectiveness as a defense chemical is directly related to its toxicity. While beneficial for the plant, this poses a risk for animal and human consumption, necessitating the breeding of low-alkaloid cultivars.[3][8]

| Quinolizidine Alkaloid | Toxic Dose (mg/kg) | Minimal Lethal Dose (mg/kg) | Relative Toxicity Reference |

| This compound | 25–28 | 28–30 | [10] |

| Lupanine | 21–24 | 22–25 | [10] |

| Sparteine | 21–31 | 23–30 | [10] |

Data derived from studies on laboratory animals.

The data indicates that while this compound is significantly toxic, its potency is slightly lower than that of lupanine and comparable to sparteine.[10] It is a known hepatotoxin and neurotoxin.[10]

Applications and Future Directions

The potent biological activity of this compound offers several avenues for research and development.

-

Pest Control: As a natural insect antifeedant and insecticide, this compound could serve as a lead compound for developing new, potentially more biodegradable pesticides.[5][10]

-

Pharmaceuticals: The inhibition of AChE makes this compound and its derivatives interesting candidates for research into treatments for neurodegenerative diseases like Alzheimer's, where AChE inhibitors are a primary therapeutic strategy.[16][18] Additionally, immunostimulatory and antiarrhythmic properties have been reported.[11][16]

-

Crop Improvement: A key goal in lupin breeding is to uncouple the defense system from the edible product.[8] Strategies aim to create cultivars with high alkaloid content in vegetative tissues (leaves, stems) to maintain pest resistance, while having very low, safe levels in the seeds.[8][13] This requires a deep understanding of the genetic regulation of QA biosynthesis and transport.

Conclusion

This compound is a cornerstone of the chemical defense strategy in several Lupinus species, particularly L. luteus. Its biosynthesis from lysine provides the plant with a potent weapon against herbivores and microbial pathogens. The primary mechanism of action, the inhibition of acetylcholinesterase, explains its broad neurotoxicity and makes it a subject of interest for both agricultural and pharmaceutical applications. The methodologies detailed herein provide a robust framework for researchers to extract, quantify, and further investigate this important natural product, paving the way for advancements in crop protection and drug discovery.

References

- 1. mdpi.com [mdpi.com]

- 2. bangladeshbiosafety.org [bangladeshbiosafety.org]

- 3. tandfonline.com [tandfonline.com]

- 4. aussielupins.org.au [aussielupins.org.au]

- 5. Quinolizidine-Based Variations and Antifungal Activity of Eight Lupinus Species Grown under Greenhouse Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Environmental conditions affect the nutritive value and alkaloid profiles of Lupinus forage: Opportunities and threats for sustainable ruminant systems - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. This compound - Wikipedia [en.wikipedia.org]

- 11. This compound - LKT Labs [lktlabs.com]

- 12. Alkaloids and allergies: current data on health risks from lupin seeds in food - BfR [bfr.bund.de]

- 13. Alkaloids of narrow-leaved lupine as a factor determining alternative ways of the crop’s utilization and breeding - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 15. Frontiers | Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. Quantitation of Lupinus spp. Quinolizidine Alkaloids by qNMR and Accelerated Debittering with a Resin-Based Protocol [mdpi.com]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of Lupinine Extracts

Abstract

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on conducting biological activity screening of lupinine, a quinolizidine alkaloid found in various Lupinus species. Moving beyond a simple recitation of protocols, this document elucidates the causal reasoning behind experimental choices, establishing a self-validating workflow from extract preparation to tiered bioactivity assessment. We detail methodologies for evaluating cytotoxicity, antimicrobial efficacy, and antioxidant potential as a primary screen, followed by a targeted investigation into anti-inflammatory mechanisms. Each section is supported by authoritative references, detailed protocols, and visual aids, including data tables and Graphviz diagrams, to ensure scientific integrity and practical applicability. The objective is to equip researchers with the expertise to not only execute these assays but also to interpret the results within a broader drug discovery context.

Introduction to this compound: The Target Molecule

This compound is a bicyclic quinolizidine alkaloid naturally biosynthesized from L-lysine in plants of the Lupinus genus.[1][2] Its chemical structure, [(1R,9aR)-Octahydro-2H-quinolizin-1-yl]methanol, features a tertiary nitrogen atom and a hydroxyl group, rendering it a strong base soluble in water and various organic solvents.[3][4] This physicochemical profile is fundamental to designing effective extraction and purification strategies.

Historically, this compound and related alkaloids are known for conferring a bitter taste to lupin beans, acting as a natural defense mechanism.[1] While toxic at high concentrations, emerging research points to a range of interesting pharmacological properties.[5][6] Initial studies have identified this compound as a reversible inhibitor of acetylcholinesterases and have shown it to have an inhibitory effect on acetylcholine receptors, suggesting potential applications in neuromodulation.[1] Furthermore, the broader class of quinolizidine alkaloids has demonstrated diverse biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial effects, making this compound a compelling candidate for systematic bioactivity screening.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₉NO | [1][7] |

| Molar Mass | 169.26 g/mol | [1][7][8] |

| CAS Number | 486-70-4 | [1][7] |

| Melting Point | 68-69 °C | [1] |

| Boiling Point | 269-270 °C | [1] |

| Appearance | Orthorhombic prisms | [3] |

Extract Preparation and Quality Control: Ensuring a Valid Starting Point

The integrity of any screening campaign rests on the quality of the starting material. The goal is to obtain a this compound extract of known purity and concentration, which is crucial for reproducible results.

Extraction and Isolation Protocol

This protocol is based on a classic acid-base extraction method, which leverages the basicity of the alkaloid nitrogen to achieve separation.

Methodology:

-

Maceration: Grind dried plant material (e.g., Lupinus albus seeds) to a fine powder. Macerate 100 g of powder in 1 L of 2% HCl in methanol for 48 hours at room temperature with occasional agitation. The acidic environment protonates the this compound, rendering it soluble in the polar solvent.

-

Filtration & Concentration: Filter the mixture through Whatman No. 1 paper. Concentrate the filtrate in vacuo using a rotary evaporator at 40°C until a crude extract remains.

-

Acid-Base Partitioning: Resuspend the crude extract in 200 mL of 0.5 M HCl. Wash this acidic solution three times with 100 mL of dichloromethane (DCM) to remove non-basic, lipophilic compounds.

-

Basification & Extraction: Adjust the aqueous phase to pH 10-11 with concentrated NH₄OH. This deprotonates the this compound, making it soluble in organic solvents. Extract the basified solution four times with 150 mL of DCM.

-

Drying & Final Concentration: Pool the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo to yield the crude this compound-rich alkaloid extract.

-

Purification (Optional): For higher purity, the crude extract can be subjected to column chromatography on silica gel using a mobile phase such as CHCl₃-Acetone-diethylamine (70:20:10).[9]

Purity Assessment and Sample Preparation

Before bioassays, the purity of the extract must be quantified, typically via High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). A stock solution of the purified extract should be prepared in a solvent compatible with all planned assays, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 50 mg/mL) for subsequent serial dilutions.

A Tiered Approach to Biological Activity Screening

A logical, tiered workflow is essential for efficiently screening natural products.[10] This approach begins with broad, cost-effective assays to identify general bioactivity before committing resources to more complex, mechanism-specific investigations.

Caption: Tiered workflow for this compound extract screening.

Tier 1: Primary Screening for Broad-Spectrum Bioactivity

Causality: The MTT assay is a foundational screen to determine the extract's effect on cell viability.[11][12] It measures the metabolic activity of cells via mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[13] This initial step is critical to distinguish between general toxicity and specific pharmacological effects and to establish a non-toxic concentration range for subsequent cell-based assays.

Detailed Protocol: MTT Assay

-

Cell Seeding: Seed a 96-well plate with a suitable cell line (e.g., HEK293 for general toxicity, RAW 264.7 for immune studies) at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Treatment: Prepare serial dilutions of the this compound extract in serum-free media. Replace the old media with 100 µL of the diluted extracts. Include a "vehicle control" (DMSO only) and a "positive control" for cell death (e.g., 1% Triton X-100).

-

Incubation: Incubate the plate for 24-48 hours.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT solution (prepared in sterile PBS) to each well.[14][15]

-

Formazan Formation: Incubate for 3-4 hours at 37°C until purple crystals are visible.[14]

-

Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13][15] Shake the plate on an orbital shaker for 15 minutes.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[14]

-

Calculation: Calculate cell viability as: (Abs_sample / Abs_vehicle_control) * 100. Plot a dose-response curve to determine the IC₅₀ (half-maximal inhibitory concentration).

Causality: The Kirby-Bauer disc diffusion method is a standardized, qualitative technique to assess if an extract has inhibitory effects on microbial growth.[16][17][18] The principle relies on the diffusion of the compound from a paper disc into an agar medium inoculated with a test microorganism. The resulting zone of inhibition provides a clear visual measure of antibacterial or antifungal activity.[19]

Detailed Protocol: Disc Diffusion Assay

-

Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline, adjusting its turbidity to match a 0.5 McFarland standard.[16][20]

-

Plate Inoculation: Dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.[17]

-

Disc Application: Impregnate sterile 6-mm paper discs with a known concentration of the this compound extract (e.g., 1 mg/disc). Aseptically place the discs onto the inoculated agar surface using sterile forceps.[19][20] Ensure discs are pressed gently to make full contact.

-

Controls: Include a negative control disc (impregnated with solvent, e.g., DMSO) and a positive control disc (a standard antibiotic, e.g., ampicillin).

-

Incubation: Invert the plates and incubate at 35-37°C for 16-18 hours.[18]

-

Measurement: Measure the diameter of the zone of inhibition (the clear area around the disc where no growth occurs) in millimeters (mm).[16]

Causality: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method to evaluate the free radical scavenging ability of a compound.[21] DPPH is a stable free radical with a deep purple color.[21] When it accepts a hydrogen atom from an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change (measured as a decrease in absorbance at 517 nm) is proportional to the antioxidant activity.[22]

Detailed Protocol: DPPH Assay

-

Reagent Preparation: Prepare a 0.1 mM DPPH working solution in methanol or ethanol.[21][22] Protect from light.

-

Reaction Setup: In a 96-well plate, add 20 µL of various concentrations of the this compound extract.[23]

-

Controls: Prepare a blank (solvent only) and a positive control (e.g., ascorbic acid or Trolox).[21]

-

DPPH Addition: Add 180-200 µL of the DPPH working solution to each well and mix thoroughly.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[21][23]

-

Absorbance Reading: Measure the absorbance at 517 nm.[21][22]

-

Calculation: Calculate the percentage of radical scavenging activity (RSA) using the formula: [(Abs_control - Abs_sample) / Abs_control] * 100.

Table 2: Hypothetical Primary Screening Data Summary

| Assay | Test Organism/System | Result Metric | This compound Extract (100 µg/mL) | Positive Control |

| MTT | HEK293 cells | % Viability | 95.2% | 5.1% (Triton X-100) |

| Disc Diffusion | S. aureus | Zone of Inhibition (mm) | 14 mm | 25 mm (Ampicillin) |

| Disc Diffusion | E. coli | Zone of Inhibition (mm) | 0 mm | 22 mm (Ampicillin) |

| DPPH | Chemical Assay | % Scavenging Activity | 68.5% | 97.2% (Ascorbic Acid) |

Tier 2: Mechanistic Investigation of Anti-inflammatory Potential

Rationale: Quinolizidine alkaloids have been reported to possess anti-inflammatory properties.[5][24][25] If primary screening reveals low cytotoxicity and/or significant antioxidant activity (as inflammation and oxidative stress are often linked), a targeted investigation into anti-inflammatory pathways is a logical next step. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes like cytokines and chemokines.[26][27] Therefore, assessing the effect of this compound on this pathway provides deep mechanistic insight.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Protocol: Nitric Oxide (NO) Inhibition in LPS-Stimulated Macrophages

Causality: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, is a potent activator of macrophages (like the RAW 264.7 cell line), leading to the production of inflammatory mediators, including nitric oxide (NO), via the NF-κB pathway.[24] Measuring the inhibition of NO production is a standard proxy for anti-inflammatory activity.

Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.

-

Pre-treatment: Treat cells with various non-toxic concentrations of this compound extract (determined from the MTT assay) for 1 hour.

-

Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

-

Incubation: Incubate for 24 hours at 37°C, 5% CO₂.

-

NO Measurement (Griess Assay):

-

Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Absorbance Reading: Measure absorbance at 540 nm. The amount of NO is determined using a sodium nitrite standard curve.

Data Management and Conclusion

All experimental data, including concentrations, absorbance readings, zone diameters, and calculated IC₅₀ values, should be meticulously recorded. The results from the tiered screening approach will build a comprehensive profile of the this compound extract's bioactivity. A positive "hit" in any of the primary screens, especially when coupled with mechanistic data from Tier 2, provides a strong rationale for further investigation, including bioactivity-guided fractionation to isolate the pure compound and subsequent in vivo studies. This structured, evidence-based approach ensures that research efforts are focused and that the therapeutic potential of natural products like this compound is explored with scientific rigor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Biosynthesis of quinolizidine alkaloids in lupins: mechanistic considerations and prospects for pathway elucidation - Natural Product Reports (RSC Publishing) DOI:10.1039/D1NP00069A [pubs.rsc.org]

- 3. This compound [drugfuture.com]

- 4. jmaterenvironsci.com [jmaterenvironsci.com]

- 5. The biological activities of quinolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinolizidine-Type Alkaloids: Chemodiversity, Occurrence, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound | C10H19NO | CID 91461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, (+)- | C10H19NO | CID 908604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. hilarispublisher.com [hilarispublisher.com]

- 13. broadpharm.com [broadpharm.com]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. static.igem.wiki [static.igem.wiki]

- 16. asm.org [asm.org]

- 17. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 18. hardydiagnostics.com [hardydiagnostics.com]

- 19. files01.core.ac.uk [files01.core.ac.uk]

- 20. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

- 21. acmeresearchlabs.in [acmeresearchlabs.in]

- 22. researchgate.net [researchgate.net]

- 23. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 24. researchgate.net [researchgate.net]

- 25. Quinolizidine alkaloids from Sophora tonkinensis and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]

The Structure-Activity Relationship of Lupinine and its Analogs: A Technical Guide for Drug Discovery Professionals

Abstract

Lupinine, a bicyclic quinolizidine alkaloid, presents a compelling scaffold for the development of novel therapeutic agents. Its inherent biological activities, most notably its function as a reversible acetylchol-inesterase (AChE) inhibitor, have spurred considerable interest in the synthesis and evaluation of its analogs. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, with a primary focus on their AChE inhibitory properties. We will delve into the key structural modifications that influence biological activity, present detailed experimental protocols for synthesis and bio-logical evaluation, and offer insights into the molecular interactions governing ligand-target engagement. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this compound-based compounds.

Introduction: The this compound Scaffold

This compound is a naturally occurring quinolizidine alkaloid found predominantly in plants of the Lupinus genus.[1] Its rigid bicyclic structure, containing a nitrogen atom at the bridgehead, and a primary hydroxyl group, provides a versatile platform for chemical modification. The inherent chirality of this compound also offers opportunities for stereoselective synthesis and evaluation, a critical consideration in modern drug design.[1] While this compound itself exhibits a range of biological effects, including antimicrobial, cytotoxic, and insect antifeedant properties, its most extensively studied activity is the inhibition of acetylcholinesterase (AChE).[1][2]

AChE is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine.[3] Inhibition of AChE is a clinically validated strategy for the symptomatic treatment of Alzheimer's disease, myasthenia gravis, and other neurological disorders characterized by a cholinergic deficit.[4] this compound acts as a reversible inhibitor of AChE, and its structural similarity to acetylcholine, particularly the protonated amine at physiological pH, allows it to interact with the anionic site of the enzyme.[1] This foundational understanding has paved the way for the rational design of more potent and selective this compound analogs.

Core Structure-Activity Relationships of this compound Analogs

The exploration of this compound's SAR has largely concentrated on modifications at the C-1 position, where the native hydroxymethyl group serves as a convenient handle for derivatization. Two major classes of analogs have emerged as particularly promising: esters and 1,2,3-triazole derivatives.

This compound Esters: Tuning Lipophilicity and Steric Bulk

Esterification of the primary alcohol of this compound has been a primary strategy to modulate its physicochemical properties and enhance its biological activity. A systematic analysis of a diverse library of this compound esters has revealed several key SAR trends for AChE inhibition.

-

Influence of the Acid Moiety: The nature of the carboxylic acid used for esterification plays a pivotal role in determining inhibitory potency. Aromatic and heteroaromatic acids generally impart greater activity than aliphatic acids. This suggests that π-π stacking interactions with aromatic residues in the AChE active site, such as tryptophan and tyrosine, are crucial for binding.

-

Substitution on Aromatic Rings: The position and nature of substituents on an aromatic ring of the ester moiety significantly impact activity. For instance, in a series of benzoyl esters, electron-donating and electron-withdrawing groups at various positions can either enhance or diminish inhibitory potential, highlighting the complex interplay of electronic and steric factors.

-

Lipophilicity and the "Lipophilic Pocket": A quantitative structure-activity relationship (QSAR) model developed for a series of 50 this compound esters identified lipophilicity (logP) as a key descriptor influencing AChE inhibition.[2][5] This aligns with the known topography of the AChE active site, which features a "hydrophobic pocket." Analogs with optimal lipophilicity are better able to engage with this region, leading to enhanced binding affinity.

This compound-Triazole Conjugates: Expanding the Chemical Space

The introduction of a 1,2,3-triazole ring, typically via a "click chemistry" approach, has proven to be a highly effective strategy for generating potent this compound-based AChE inhibitors.[3][6] This five-membered heterocyclic ring is not merely a linker but an active pharmacophoric element.

-

The Triazole as a Hydrogen Bond Acceptor: The nitrogen atoms of the triazole ring can participate in hydrogen bonding interactions with residues in the AChE active site, providing additional anchor points for the ligand.

-

Versatility of Substitution: The triazole ring allows for the introduction of a wide array of substituents, enabling fine-tuning of the analog's properties. For example, the attachment of substituted phenyl rings to the triazole moiety has yielded some of the most potent this compound-based AChE inhibitors to date.[6]

-

Kinetic Profile: The most potent triazole derivative identified in one study, [1S,9aR)-1-((4-(4-(benzyloxy)-3-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)octahydro-2H-quinolizine)], exhibited a mixed-type inhibition of AChE, suggesting that it binds to both the catalytic active site and a peripheral anionic site of the enzyme.[5][6] This dual-binding mode is a characteristic of several clinically used Alzheimer's drugs and may offer therapeutic advantages.

Experimental Protocols

Synthesis of this compound Analogs

This protocol describes a typical copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" reaction to synthesize this compound-triazole derivatives.[7]

Step 1: Synthesis of (1S,9aR)-1-(azidomethyl)octahydro-1H-quinolizine (this compound Azide)

-

Dissolve this compound (1 equivalent) and triethylamine (3 equivalents) in anhydrous dichloromethane (CH2Cl2) and cool the solution in an ice bath.

-

Add a solution of methanesulfonyl chloride (2 equivalents) in CH2Cl2 dropwise to the cooled mixture.

-

Stir the reaction mixture for 30 minutes at 0°C and then for 6 hours at room temperature.

-

Wash the reaction mixture with a saturated sodium chloride solution and dry the organic layer over anhydrous MgSO4.

-

Filter and concentrate the solution in vacuo. Purify the resulting mesylate by column chromatography.

-

Dissolve the purified this compound mesylate in dimethylformamide (DMF) and add sodium azide (NaN3).

-

Heat the mixture and monitor the reaction by thin-layer chromatography (TLC).

-

After completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to yield this compound azide.

Step 2: Synthesis of (1S,9aR)-1H-1,2,3-triazol-1-yl)methyl)octahydro-1H-quinolizine Derivatives

-

In a reaction vessel, combine this compound azide (1.1 equivalents), a substituted alkyne (1 equivalent), CuSO4·5H2O (0.05 equivalents), and sodium ascorbate (0.05 equivalents) in a mixture of DMF and water.[7]

-

Stir the mixture at 75°C for 4-6 hours, monitoring the reaction progress by TLC.[7]

-

Upon completion, cool the reaction mixture and filter any precipitate that forms.

-

If necessary, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the desired triazole derivative.[7]

Biological Evaluation

This colorimetric assay is a widely used method for determining AChE activity and screening for inhibitors.[3]

Materials:

-

Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

-

Acetylthiocholine iodide (ATCI) - substrate

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent) - chromogen

-

0.1 M Sodium Phosphate Buffer, pH 8.0

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare working solutions of AChE, ATCI, and DTNB in the phosphate buffer.

-

In a 96-well microplate, add the following to each well:

-

Phosphate buffer

-

AChE solution

-

Test compound solution at various concentrations (or solvent for control wells)

-

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

-

Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (the product of ATCI hydrolysis by AChE) with DTNB.[3]

-

Calculate the rate of reaction for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

This assay is commonly used to assess the cytotoxic effects of compounds on cultured cells.

Procedure:

-

Seed a suitable human cell line (e.g., THP-1 monocytic cells) in a 96-well plate and allow them to adhere overnight.[8]

-

Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 24-72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the untreated control.

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Procedure:

-

Prepare a twofold serial dilution of the this compound analogs in a 96-well microplate containing a suitable growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

Incubate the plates under appropriate conditions for the specific microorganism.

-

After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation and Visualization

Quantitative SAR Data

The following table summarizes the AChE inhibitory activity (IC50 values) for a selection of this compound ester and triazole derivatives.[5]

| Compound ID | Modification | R Group | IC50 (µM) |

| This compound Esters | |||

| 1 | Ester | -(CH2)3Cl | 39.5 ± 7.2 |

| 2 | Ester | 2,4-dichlorophenyl | 24.4 ± 3.4 |

| 3 | Ester | 4-nitrophenyl | 68.9 ± 5.8 |

| 4 | Ester | 2-naphthyl | 99.4 ± 12.3 |

| This compound Triazoles | |||

| 5 | Triazole | 4-(benzyloxy)-3-methoxyphenyl | 7.2 ± 1.2 |

| 6 | Triazole | 4-chlorophenyl | 51.8 ± 9.2 |

| 7 | Triazole | Phenyl | 73.4 ± 16.7 |

| 8 | Triazole | 4-fluorophenyl | 101.1 ± 23.9 |

Visualizing Key Concepts

Caption: Simplified biosynthetic pathway of this compound from L-lysine.

Caption: Iterative workflow for the structure-activity relationship studies of this compound analogs.

Conclusion and Future Directions

The quinolizidine scaffold of this compound has proven to be a fertile ground for the discovery of potent acetylcholinesterase inhibitors and other biologically active molecules. The structure-activity relationships elucidated to date provide a clear roadmap for the design of next-generation analogs with improved potency and selectivity. The ester and 1,2,3-triazole derivatives have emerged as particularly promising chemotypes, and the detailed experimental protocols provided herein offer a practical guide for their synthesis and evaluation.

Future research in this area should focus on several key aspects:

-

Exploration of Novel Modifications: While modifications at the C-1 position have been fruitful, derivatization at other positions on the quinolizidine ring system could unlock novel SARs and lead to compounds with unique pharmacological profiles.

-

Multi-Target Ligand Design: Given the complex pathology of diseases like Alzheimer's, designing this compound analogs that can modulate multiple targets (e.g., AChE and beta-secretase) could offer enhanced therapeutic efficacy.

-

In Vivo Evaluation: Promising lead compounds identified through in vitro screening must be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety in a physiological context.

-

Expansion to Other Therapeutic Areas: The diverse biological activities of this compound and its analogs suggest that their therapeutic potential may extend beyond AChE inhibition. Further screening against a broader range of biological targets is warranted.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Enigmatic Alkaloid: A Technical Guide to the Natural Sources and Isolation of (-)-Lupinine

Foreword: The Resurgence of a Quinolizidine Alkaloid

(-)-Lupinine, a bicyclic quinolizidine alkaloid, has long been a subject of phytochemical interest. Historically dismissed due to the bitter taste it imparts to lupin seeds, recent investigations into its pharmacological properties, including acetylcholinesterase inhibition and potential immunostimulatory activity, have revitalized interest within the drug development community.[1] This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth insights into the natural origins of (-)-lupinine and detailing field-proven methodologies for its isolation and purification. The protocols described herein are designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure both reproducibility and a deeper understanding of the separation science at play.

I. Natural Provenance of (-)-Lupinine: A Tale of Two Genera

(-)-Lupinine is not ubiquitous in the plant kingdom; its presence is primarily concentrated within two key genera: Lupinus and Anabasis. Understanding the botanical sources is the foundational step in any isolation endeavor.

The Genus Lupinus: The Bitter Bean

The most well-documented source of (-)-lupinine is the genus Lupinus, commonly known as lupins, belonging to the Fabaceae family.[2] These leguminous plants are characterized by their high protein content, which has driven agricultural efforts to develop "sweet" varieties with reduced alkaloid levels.[2] However, for the purpose of natural product isolation, the "bitter" varieties remain the most valuable.

Among the various Lupinus species, Lupinus luteus (yellow lupin) is particularly recognized for its significant accumulation of (-)-lupinine, often being one of the major alkaloids present.[3][4] Other species, such as Lupinus albus and Lupinus angustifolius, also contain (-)-lupinine, albeit typically in lower concentrations relative to other quinolizidine alkaloids like lupanine and angustifoline.[5][6] The alkaloid profile within a single species can also vary based on the genotype, geographical location, and environmental conditions during growth.[3]

Table 1: Quinolizidine Alkaloid Profile in Select Lupinus Species

| Species | Major Quinolizidine Alkaloids | Typical (-)-Lupinine Content |

| Lupinus luteus | Lupinine , Sparteine | High[3][4][6] |

| Lupinus albus | Lupanine, 13α-hydroxylupanine, Albine | Low to moderate[6] |

| Lupinus angustifolius | Lupanine, 13α-hydroxylupanine, Angustifoline | Low[5][6] |

| Lupinus mutabilis | Lupanine, Sparteine, 13-Hydroxylupanine | Variable |

The Genus Anabasis: A Xerophytic Reservoir

Less commonly known but equally important sources of (-)-lupinine are plants from the genus Anabasis, belonging to the Chenopodiaceae family. These are typically hardy, xerophytic shrubs found in the arid and semi-arid regions of Central Asia.

Anabasis aphylla has been a known source of various alkaloids, including anabasine, and also contains (-)-lupinine.[7][8][9] More recently, Anabasis salsa , a species found in Central Kazakhstan, has been identified as a potent source from which (-)-lupinine can be isolated in significant quantities, with reported yields of up to 1.8% of the air-dried raw material.[2]

The exploration of Anabasis species presents a promising avenue for obtaining (-)-lupinine, potentially with a less complex mixture of related alkaloids compared to Lupinus species, which could simplify the purification process.

II. Isolation of (-)-Lupinine: From Raw Biomass to Purified Compound

The isolation of (-)-lupinine, like most alkaloids, hinges on its basic nature. The general strategy involves an initial extraction from the plant matrix, followed by acid-base liquid-liquid partitioning to separate the alkaloids from neutral and acidic compounds, and finally, chromatographic purification to isolate (-)-lupinine from other co-extracted alkaloids.

Below is a detailed, step-by-step methodology that integrates proven techniques for the efficient isolation of (-)-lupinine.

Workflow for the Isolation of (-)-Lupinine

Caption: Workflow for the isolation and purification of (-)-lupinine.

Detailed Experimental Protocol

This protocol provides a robust framework for the isolation of (-)-lupinine from either Lupinus seeds or the aerial parts of Anabasis salsa.

Materials and Reagents:

-